4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine

Description

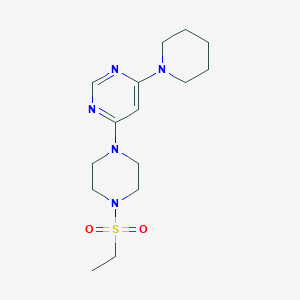

4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine is a pyrimidine derivative featuring a piperidine moiety at position 6 and a 4-(ethylsulfonyl)piperazine group at position 2. Pyrimidine-based compounds are widely explored in medicinal chemistry due to their structural versatility and ability to interact with biological targets such as enzymes and receptors . The ethylsulfonyl group on the piperazine ring may enhance binding affinity or metabolic stability, while the piperidine substituent could influence lipophilicity and membrane permeability.

Properties

IUPAC Name |

4-(4-ethylsulfonylpiperazin-1-yl)-6-piperidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5O2S/c1-2-23(21,22)20-10-8-19(9-11-20)15-12-14(16-13-17-15)18-6-4-3-5-7-18/h12-13H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURRTVRXRGSMKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine typically involves multi-step organic reactions:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Substitution with Piperidine: The pyrimidine core is then reacted with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to introduce the piperidin-1-yl group.

Introduction of Piperazine: The intermediate is further reacted with piperazine, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the piperazin-1-yl linkage.

Ethylsulfonylation: Finally, the piperazine derivative is treated with ethylsulfonyl chloride in the presence of a base like triethylamine to introduce the ethylsulfonyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The ethylsulfonyl group can undergo oxidation reactions, potentially forming sulfone derivatives.

Reduction: The compound can be reduced under hydrogenation conditions, affecting the piperazine and piperidine rings.

Substitution: The pyrimidine core can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are common for reduction.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Reduced piperazine and piperidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, offering possibilities for the treatment of diseases such as cancer, neurological disorders, and infections.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various synthetic pathways.

Mechanism of Action

The mechanism of action of 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The ethylsulfonyl group may enhance its binding affinity and specificity, while the piperidine and piperazine rings provide structural rigidity and facilitate interactions with hydrophobic pockets in the target proteins.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Key Observations:

Sulfonyl Group Impact: The ethylsulfonyl group in the target compound and BD293312 may improve selectivity and metabolic stability compared to methanesulfonyl (EP 2402347 A1) or nonsulfonyl derivatives . Sulfonyl groups are known to enhance hydrogen bonding and electrostatic interactions with target proteins. In dopamine D4 antagonists like S 18126 (), bulky substituents on piperazine (e.g., dihydrobenzo[1,4]dioxin) confer >100-fold selectivity for D4 over D2/D3 receptors, suggesting that the ethylsulfonyl group in the target compound could similarly influence receptor specificity .

Piperidine vs. Piperazine Modifications :

- Compounds with piperidine at position 6 (e.g., target compound, ) exhibit simpler substitution patterns compared to piperazine-linked analogs (). Piperidine’s saturated ring may enhance conformational rigidity, whereas piperazine allows for additional functionalization (e.g., sulfonyl groups).

Pharmacological and Selectivity Profiles

Table 2: Receptor Binding and Functional Activity Comparisons

Key Findings:

- The ethylsulfonyl group may similarly confer selectivity, though empirical data is needed .

- Functional Antagonism : Compounds like S 18126 and L 745,870 block dopamine-induced [35S]-GTPγS binding at D4 receptors (Kb = 1.0–2.2 nM), whereas the target compound’s sulfonyl group could facilitate analogous antagonistic effects .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability: Sulfonyl groups are less prone to oxidative metabolism than alkyl or aryl ethers, suggesting enhanced stability compared to compounds like 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4-dione .

Biological Activity

4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine, with CAS number 1211204-68-0, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Chemical Structure

The molecular formula of this compound is CHNOS, with a molecular weight of 339.5 g/mol. The compound features a pyrimidine core substituted with piperazine and piperidine moieties, which are known to enhance pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing piperazine rings have demonstrated moderate to significant efficacy against various cancer cell lines, including human breast cancer cells. In a study, a related compound showed an IC value of 18 μM against breast cancer cells, indicating its potential as a PARP inhibitor, which is crucial for DNA repair mechanisms in cancer cells .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of poly(ADP-ribose) polymerase (PARP) activity. Inhibiting PARP can lead to increased DNA damage in cancer cells, thereby promoting apoptosis. For example, compounds similar to the target compound were shown to enhance the phosphorylation of H2AX and increase CASPASE 3/7 activity, markers indicative of apoptosis .

Pharmacological Studies

Pharmacological studies have focused on the interaction of these compounds with various biological targets. The binding affinity and inhibitory potency against specific enzymes have been assessed through in vitro assays. For instance, studies on related piperazine derivatives have demonstrated their ability to inhibit tyrosinase activity, which is relevant in conditions such as hyperpigmentation .

Case Studies

| Study | Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|---|

| Study 1 | Compound A | Breast Cancer | 18 | PARP Inhibition |

| Study 2 | Compound B | Melanoma | 25 | Tyrosinase Inhibition |

Structural Insights

Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets. The presence of the ethylsulfonyl group is believed to enhance solubility and bioavailability, contributing to the overall pharmacological profile .

Q & A

Basic Question: What are the optimal synthetic routes for introducing the ethylsulfonyl group to the piperazine moiety in this compound?

Answer:

The ethylsulfonyl group is typically introduced via sulfonylation of the piperazine ring using ethylsulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) in anhydrous dichloromethane or THF at 0–25°C . Key steps include:

- Stepwise coupling : Reacting 4-chloro-6-(piperidin-1-yl)pyrimidine with piperazine derivatives before sulfonylation .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .

- Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.2 equivalents of ethylsulfonyl chloride) to minimize byproducts .

Basic Question: How is the structural integrity of this compound validated after synthesis?

Answer:

Structural confirmation relies on a combination of spectroscopic and analytical techniques:

- NMR : H and C NMR to verify proton environments (e.g., piperazine N–H at δ 2.5–3.5 ppm, pyrimidine protons at δ 8.0–8.5 ppm) and carbon backbone .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]+ = 392.18) .

- X-ray crystallography : For unambiguous confirmation of the 3D structure, particularly the sulfonyl group’s orientation (e.g., C–S bond length ~1.76 Å) .

Advanced Question: How can researchers resolve contradictions in reported IC50 values for kinase inhibition assays involving this compound?

Answer:

Discrepancies in IC50 values may arise from assay conditions or structural analogs. Methodological solutions include:

- Standardized assays : Use recombinant kinases with ATP concentrations fixed at Km values and validate with control inhibitors (e.g., staurosporine) .

- Structural analogs : Compare activity of derivatives (e.g., replacing ethylsulfonyl with methylsulfonyl) to assess substituent effects .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and identify key interactions (e.g., hydrogen bonding with kinase hinge regions) .

Advanced Question: What strategies are recommended for evaluating the compound’s metabolic stability in preclinical studies?

Answer:

Metabolic stability is assessed via:

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH, monitoring parent compound depletion via LC-MS/MS over 60 minutes .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to identify enzyme interactions .

- Structural modifications : Introduce deuterium at metabolically labile sites (e.g., ethylsulfonyl group) to prolong half-life .

Basic Question: What solvent systems are suitable for solubility testing of this compound?

Answer:

Solubility screening should prioritize biocompatible solvents:

- Aqueous buffers : PBS (pH 7.4) with ≤1% DMSO for physiological relevance .

- Co-solvents : Ethanol or PEG-400 for enhanced solubility in pharmacokinetic studies .

- Quantification : UV-Vis spectroscopy (λmax ~260 nm for pyrimidine) or HPLC-UV at 254 nm .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Answer:

SAR strategies include:

- Fragment-based design : Synthesize analogs with modified piperidine/piperazine substituents (e.g., cyclopropyl vs. ethylsulfonyl) to probe steric/electronic effects .

- Biological profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .

- Crystallographic data : Use resolved protein-ligand structures (e.g., PDB entries) to guide substitutions that enhance hydrophobic or hydrogen-bonding interactions .

Basic Question: What are the key challenges in scaling up the synthesis of this compound for in vivo studies?

Answer:

Challenges and solutions include:

- Reaction scalability : Transition from batch to flow chemistry for exothermic sulfonylation steps .

- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water) for cost-effective scale-up .

- Yield consistency : Implement process analytical technology (PAT) for real-time monitoring of reaction parameters .

Advanced Question: How can computational methods predict the compound’s potential for blood-brain barrier (BBB) penetration?

Answer:

Predictive approaches involve:

- QSAR models : Use descriptors like logP (optimal range: 2–3) and polar surface area (<90 Ų) .

- Molecular dynamics : Simulate partitioning in lipid bilayers (e.g., CHARMM-GUI) to assess passive diffusion .

- In silico transporters : Evaluate interactions with P-glycoprotein using docking tools (e.g., GLIDE) .

Basic Question: What analytical methods are used to assess the compound’s stability under varying pH conditions?

Answer:

Stability studies employ:

- Forced degradation : Incubate at pH 1–13 (HCl/NaOH buffers, 37°C) and analyze via HPLC for degradation products (e.g., hydrolysis of sulfonyl group) .

- Kinetic analysis : Plot degradation rate vs. pH to identify optimal storage conditions (e.g., pH 5–6 for maximum stability) .

Advanced Question: What experimental designs are recommended for elucidating the compound’s mechanism of action in cancer cell lines?

Answer:

Mechanistic studies require:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .

- Thermal shift assays : Detect target engagement by monitoring protein melting temperature shifts .

- CRISPR screening : Genome-wide knockout libraries to pinpoint synthetic lethal interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.